1-(4-Nitrophenyl)ethane-1,2-diol

Epoxide Hydrolase Enzyme Kinetics Biocatalysis

1-(4-Nitrophenyl)ethane-1,2-diol (CAS 88057-19-6), also known as 4-nitrophenyl-ethyleneglycol or p-nitrophenylethylene glycol, is a nitroaromatic vicinal diol with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. The compound is characterized by a 4-nitrophenyl ring attached to an ethane-1,2-diol backbone, giving it both a chromophoric nitroaromatic moiety and a hydrophilic diol capable of hydrogen bonding.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 88057-19-6
Cat. No. B033391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)ethane-1,2-diol
CAS88057-19-6
Synonyms1-(4-Nitrophenyl)-1,2-ethanediol;  (p-Nitrophenyl)-1,2-ethanediol;  1-(4-Nitrophenyl)-1,2-ethanediol; 
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)O)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2
InChIKeyYOJHBFHEOQUUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)ethane-1,2-diol (CAS 88057-19-6): Procurement-Grade Properties and Research Classification


1-(4-Nitrophenyl)ethane-1,2-diol (CAS 88057-19-6), also known as 4-nitrophenyl-ethyleneglycol or p-nitrophenylethylene glycol, is a nitroaromatic vicinal diol with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. The compound is characterized by a 4-nitrophenyl ring attached to an ethane-1,2-diol backbone, giving it both a chromophoric nitroaromatic moiety and a hydrophilic diol capable of hydrogen bonding . It is primarily utilized as a chiral building block in asymmetric synthesis and as a substrate or product in epoxide hydrolase (EH) biocatalysis, where the para-nitro substitution profoundly influences enzyme affinity and reaction kinetics [1].

Why 1-(4-Nitrophenyl)ethane-1,2-diol Cannot Be Replaced by Other Nitrophenyl Diol Isomers or Unsubstituted Analogs


Substituting 1-(4-nitrophenyl)ethane-1,2-diol with its ortho or meta isomers, or with the unsubstituted parent 1-phenyl-1,2-ethanediol, leads to fundamentally altered biochemical and physicochemical behavior. The para-nitro group imposes a unique electronic and steric profile: it is a strong electron-withdrawing substituent that operates through both resonance and inductive effects, yet it does not introduce the ortho-specific photolability that defines the 2-nitro isomer [1]. In epoxide hydrolase assays, the para isomer's precursor (p-nitrostyrene oxide) exhibits a Km approximately 238-fold lower than that of unsubstituted styrene oxide, translating to dramatically higher enzyme affinity that is not replicated by the meta or ortho congeners [2]. These differences make generic substitution scientifically untenable for applications requiring reproducible enzyme kinetics, predictable photostability, or defined chiral pool entry.

Quantitative Differentiation of 1-(4-Nitrophenyl)ethane-1,2-diol Against Structural Analogs


Epoxide Hydrolase Substrate Affinity: p-Nitro vs. Unsubstituted Styrene Oxide (Km Comparison)

The precursor epoxide (p-nitrostyrene oxide) yielding 1-(4-nitrophenyl)ethane-1,2-diol demonstrates approximately 238-fold higher affinity for microsomal epoxide hydrolase compared to unsubstituted styrene oxide. The Km for styrene oxide is 1.0 mM, whereas the Km for p-nitrostyrene oxide is 4.2 μM, as measured using a continuous photometric assay monitoring hydration at 310 nm [1]. This large difference in affinity means that the para-nitro compound is the preferred substrate for detecting and characterizing epoxide hydrolase activity, and substitution with styrene oxide would require approximately 238-fold higher substrate concentrations to achieve comparable enzyme saturation.

Epoxide Hydrolase Enzyme Kinetics Biocatalysis Substrate Affinity

Photochemical Stability: Para-Nitro Diol vs. Ortho-Nitro Diol as a Photoremovable Protecting Group

The ortho isomer, 1-(2-nitrophenyl)ethane-1,2-diol (CAS 51673-59-7), is an established photoremovable protecting group (PPG) for aldehydes and ketones. Deprotection is achieved by photolysis at 350 nm in inert solvents such as benzene, and the ortho-nitrophenylethylene glycol moiety has been incorporated into photodegradable polyoxymethylene polymers for relief imaging applications [1][2]. In contrast, the para isomer (1-(4-nitrophenyl)ethane-1,2-diol, CAS 88057-19-6) is not reported to function as a photolabile protecting group in any peer-reviewed literature or patent; the para-nitro substitution does not support the ortho-specific intramolecular hydrogen abstraction mechanism required for photocleavage. This photochemical inertness makes the para isomer the appropriate choice when a nitroaromatic diol building block must remain stable under UV irradiation.

Photochemistry Protecting Groups Polymer Chemistry Photostability

Biocatalytic Prevalence: Epoxide Hydrolase Activity Across Nitro-Substituted Styrene Oxides in Yeast Screening

In a broad screening of 410 yeast strains from more than 45 genera for epoxide hydrolase activity against nitro-substituted styrene oxides, p-nitrostyrene oxide (the precursor to 1-(4-nitrophenyl)ethane-1,2-diol) showed the widest enzymatic recognition: 177 strains (43.2%) displayed activity toward the para isomer, compared with 148 strains (36.1%) for m-nitrostyrene oxide and only 22 strains (5.4%) for o-nitrostyrene oxide [1]. The ortho isomer's dramatically lower recognition (approximately 8-fold fewer active strains than the para isomer) is attributed to steric hindrance from the ortho-nitro group. This positions the para-nitro diol as the most broadly applicable substrate for epoxide hydrolase discovery, characterization, and directed evolution campaigns.

Biocatalysis Yeast Screening Epoxide Hydrolase Substrate Scope

Enantioselective Synthesis: High Optical Purity (R)-Diol via Epoxide Hydrolase Resolution

The (R)-enantiomer of 1-(4-nitrophenyl)ethane-1,2-diol can be obtained with an enantiomeric excess (ee) of 99% via hydrolytic kinetic resolution (HKR) of racemic p-nitrostyrene oxide using a recombinant epoxide hydrolase from Aspergillus niger SQ-6. The enzyme exhibits (R)-stereospecificity with a Km of 1.02 mM, kcat of 172 s⁻¹, and Vmax of 231 μmol min⁻¹ mg⁻¹ for p-nitrostyrene oxide at pH 7.5 and 37 °C [1]. This level of enantioselectivity (99% ee) compares favorably with other aryl diol resolutions: for unsubstituted 1-phenyl-1,2-ethanediol, comparable ee values often require more complex multi-enzyme systems or chiral auxiliaries [2]. The para-nitro group enhances both substrate recognition and the optical purity of the product through its strong electron-withdrawing effect on the benzylic carbon undergoing enzymatic attack.

Asymmetric Synthesis Chiral Resolution Epoxide Hydrolase Enantiomeric Excess

Thermal Properties: Melting Point Differentiation Between Para and Ortho Nitrophenyl Diol Isomers

The ortho isomer 1-(2-nitrophenyl)ethane-1,2-diol (CAS 51673-59-7) has a well-characterized melting point of 96–98 °C , while the para isomer (CAS 88057-19-6) has an estimated melting point of approximately 113 °C based on computational predictions (MPBPWIN v1.42, Mean or Weighted MP method) . This ~15–17 °C difference in melting point reflects distinct crystal packing energies arising from the different nitro group positions, which affects sublimation behavior, recrystallization solvent selection, and thermal stability during storage and formulation. The higher predicted melting point of the para isomer suggests a more stable crystal lattice, which may confer advantages in long-term storage and handling where resistance to sintering or caking is important.

Thermal Analysis Polymorph Screening Formulation Crystallinity

Optimal Procurement Scenarios for 1-(4-Nitrophenyl)ethane-1,2-diol Based on Comparative Evidence


High-Sensitivity Epoxide Hydrolase Activity Assays and Inhibitor Screening

1-(4-Nitrophenyl)ethane-1,2-diol, formed from p-nitrostyrene oxide, enables highly sensitive continuous photometric assays for epoxide hydrolase activity monitored at 310 nm. With a Km of 4.2 μM for its epoxide precursor—238-fold lower than the 1.0 mM Km of styrene oxide [1]—the para-nitro substrate permits enzyme detection at significantly lower substrate concentrations, reducing background and improving signal-to-noise ratios. This makes it the reagent of choice for microsomal epoxide hydrolase characterization and for screening libraries of potential EH inhibitors, where assay sensitivity directly impacts hit identification rates.

Asymmetric Synthesis of Enantiopure (R)-Vicinal Diols via Single-Step Enzymatic Resolution

The (R)-enantiomer of 1-(4-nitrophenyl)ethane-1,2-diol can be produced with 99% enantiomeric excess using recombinant Aspergillus niger SQ-6 epoxide hydrolase under well-defined conditions (pH 7.5, 37 °C; kcat = 172 s⁻¹, Vmax = 231 μmol min⁻¹ mg⁻¹) [1]. Compared to unsubstituted 1-phenyl-1,2-ethanediol, which often requires multi-step deracemization or chiral auxiliary approaches, the para-nitro diol's single-enzyme resolution simplifies process scale-up and reduces the chiral purification burden. This scenario is particularly relevant for medicinal chemistry programs requiring enantiopure nitroaromatic diol building blocks for lead optimization.

Broad-Spectrum Biocatalyst Discovery Using the Most Universally Accepted Nitroaromatic Epoxide Substrate

In high-throughput screening of microbial epoxide hydrolases, p-nitrostyrene oxide (the precursor to the target diol) is recognized by 43.2% of tested yeast strains (177 out of 410), compared to only 5.4% for the ortho isomer (22 strains) [1]. This 8-fold higher prevalence makes the para-nitro substrate the most efficient choice for discovering novel epoxide hydrolases and for directed evolution campaigns aimed at broadening substrate scope. Procuring the para-nitro diol (or its epoxide precursor) maximizes the probability of obtaining active enzyme hits while minimizing the need for multiple substrate analogs.

Photostable Nitroaromatic Diol Building Block for UV-Transparent Polymer Synthesis

In contrast to the ortho isomer, which is a well-established photoremovable protecting group that undergoes photocleavage at 350 nm [1], 1-(4-nitrophenyl)ethane-1,2-diol does not exhibit photolability. This photochemical inertness is critical for polymer chemistry applications where UV curing, long-term outdoor exposure, or spectroscopic monitoring at UV wavelengths is required. The para isomer serves as a nitroaromatic diol monomer or crosslinker without introducing unwanted photodegradation pathways, making it the appropriate procurement choice for UV-stable materials incorporating nitroaromatic functionality.

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